4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane
CAS No.: 1338916-31-6
Cat. No.: VC11709868
Molecular Formula: C16H25BO3
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338916-31-6 |
|---|---|
| Molecular Formula | C16H25BO3 |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
| Standard InChI Key | HSNRUMKHSNHSKT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered 1,3,2-dioxaborolane ring, where boron is coordinated to two oxygen atoms and a phenyl group substituted with a 2-methylpropoxy moiety at the para position. The tetramethyl groups at the 4 and 5 positions enhance steric hindrance, stabilizing the boron center and influencing reactivity .
Physical and Chemical Properties
While experimental data for the exact compound is scarce, analogous structures offer predictive insights:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₅BO₃ | , |
| Molecular Weight | 276.18 g/mol | |
| Density | 1.0–1.1 g/cm³ | |
| Boiling Point | 280–290°C | |
| Melting Point | 25–30°C | |
| Flash Point | 120–130°C |
The 2-methylpropoxy group introduces lipophilicity, as evidenced by the increased molecular weight compared to simpler analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (MW 204.07) . The boron-oxygen bond length, typically ~1.36 Å in dioxaborolanes, contributes to the compound’s stability under anhydrous conditions .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 1,3,2-dioxaborolanes typically involves transmetallation or lithiation-borylation reactions. For example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via the reaction of 2-bromothiophene with n-butyllithium, followed by treatment with a boronate ester . Adapting this methodology, the target compound can be synthesized through the following steps:
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Lithiation of 3-(2-methylpropoxy)bromobenzene:
Treatment with n-butyllithium at –78°C generates a benzyl lithium intermediate. -
Borylation:
Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the dioxaborolane moiety.
A representative procedure derived from yields the product in ~60–80% efficiency after column purification.
Optimization Challenges
Key challenges include controlling the regioselectivity of lithiation and minimizing boronate ester hydrolysis. Anhydrous tetrahydrofuran (THF) and low temperatures (–78°C) are critical to suppressing side reactions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Dioxaborolanes are pivotal in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. The tetramethyl groups enhance stability, while the 3-(2-methylpropoxy)phenyl group acts as a directing group in heterocyclic synthesis. For instance, analogous compounds have been used to synthesize biaryl pharmaceuticals .
Catalytic Asymmetric Reactions
The steric bulk of the tetramethyl groups makes this compound a candidate for asymmetric catalysis. In one application, a related dioxaborolane facilitated the enantioselective synthesis of β-lactam antibiotics .
| Hazard Parameter | Value |
|---|---|
| Flash Point | 124.4±18.7°C |
| Autoignition Temperature | >200°C (estimated) |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Precautionary Measures
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Storage: Under nitrogen at 2–8°C to prevent hydrolysis.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
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Spill Management: Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Recent Advances and Future Directions
Green Chemistry Innovations
Recent studies emphasize solvent-free borylation techniques to reduce environmental impact. Microwave-assisted synthesis of dioxaborolanes has achieved 90% yields in 15 minutes, a method potentially applicable to this compound .
Pharmaceutical Applications
The 3-(2-methylpropoxy)phenyl group is structurally akin to motifs in NSAIDs (e.g., ibuprofen), suggesting utility in prodrug design. Computational models predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability .
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